cyanidin 3-O-beta-D-galactoside betaine

Description

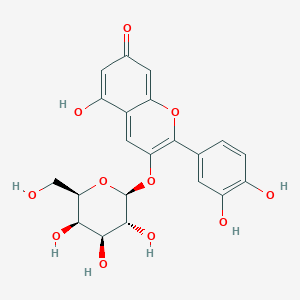

Structure

3D Structure

Properties

Molecular Formula |

C21H20O11 |

|---|---|

Molecular Weight |

448.4 g/mol |

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-7-one |

InChI |

InChI=1S/C21H20O11/c22-7-16-17(27)18(28)19(29)21(32-16)31-15-6-10-12(25)4-9(23)5-14(10)30-20(15)8-1-2-11(24)13(26)3-8/h1-6,16-19,21-22,24-29H,7H2/t16-,17+,18+,19-,21-/m1/s1 |

InChI Key |

KKJMOABHCCNIEF-WVXKDWSHSA-N |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C=C3C(=CC(=O)C=C3O2)O)OC4C(C(C(C(O4)CO)O)O)O)O)O |

Origin of Product |

United States |

Natural Occurrence and Distribution of Cyanidin 3 O Beta D Galactoside

Plant Sources and Species Distribution

Cyanidin (B77932) 3-O-beta-D-galactoside and its corresponding betaine (B1666868) are found in a variety of plant species, contributing to their vibrant coloration. solabianutrition.com The concentration of this compound can vary significantly between different species and even between cultivars of the same species, influenced by factors such as growing conditions and ripeness. sciopen.com

Fruits (e.g., Chokeberries, Lingonberries, Bilberries, Apples)

Fruits are a primary source of cyanidin 3-O-beta-D-galactoside betaine. Berries, in particular, are known for their high anthocyanin content, with this specific compound being a major component in several common and commercially important varieties. nih.govsciopen.com

Chokeberries (Aronia melanocarpa): Black chokeberries are reported to contain one of the highest concentrations of cyanidin 3-O-galactoside among all fruits, making them a significant natural source for this compound. nih.govsciopen.comdntb.gov.ua It is considered the most abundant anthocyanin in Aronia melanocarpa. foodb.ca

Lingonberries (Vaccinium vitis-idaea): Lingonberries are another rich source, with cyanidin 3-O-galactoside being the principal anthocyanin, accounting for a substantial portion of their total anthocyanin content. nih.govphenol-explorer.euebi.ac.uk Studies have specifically identified and quantified this compound in raw lingonberries. ebi.ac.ukresearchgate.net

Bilberries (Vaccinium myrtillus): While bilberries contain a diverse profile of anthocyanins, cyanidin 3-O-galactoside is a notable component. nih.govsciopen.comphenol-explorer.eu The anthocyanins in bilberries are glycosides of cyanidin, delphinidin (B77816), petunidin, peonidin, and malvidin.

Apples (Malus species): This compound is a key pigment in the skin of red-skinned apple varieties, such as the Weirouge. nih.govsciopen.com The betaine form, specifically, has been reported to be present in Malus. nih.gov The concentration of cyanidin 3-O-galactoside in apple peel can be influenced by storage conditions. researchgate.net

Beyond these examples, cyanidin 3-O-beta-D-galactoside is also found in cranberries, Chinese hawthorn, and to a lesser extent, in highbush blueberries and gooseberries. nih.govsciopen.comphenol-explorer.eu

Other Plant Tissues

The presence of cyanidin 3-O-beta-D-galactoside betaine is not limited to fruits. It has been identified in other parts of various plants, where it also contributes to pigmentation.

Leaves: The leaves of Quintinia serrata, an evergreen tree, contain cyanidin 3-O-galactoside, which is believed to help protect the chloroplasts from sun damage. nih.gov

Flowers: The flowers of Rhododendron arboreum have been found to contain cyanidin-3-O-β-galactoside. phenol-explorer.eu

Other Sources: The compound has also been reported in the hulls of ripe pistachios (Pistacia vera). dntb.gov.ua Additionally, it has been detected in sparkleberries, oats, carrots, strawberries, and black tea, although not always quantified. phenol-explorer.eu

Quantitative Analysis of Cyanidin 3-O-beta-D-galactoside Content in Biological Matrices

The quantification of cyanidin 3-O-beta-D-galactoside in plant materials is crucial for understanding its distribution and for standardizing extracts. High-performance liquid chromatography (HPLC) is a common analytical technique used for this purpose. sciopen.com The content of this anthocyanin can vary widely depending on the plant source.

Below are tables summarizing the reported concentrations of cyanidin 3-O-galactoside in various fruits. It is important to note that these values are typically reported for the galactoside form, which exists in equilibrium with the betaine form in the biological matrix.

Content of Cyanidin 3-O-galactoside in Selected Berries

| Fruit | Species | Concentration (mg/100 g Fresh Weight) | Reference |

|---|---|---|---|

| Lingonberry | Vaccinium vitis-idaea | 48.69 | phenol-explorer.euebi.ac.uk |

| American Cranberry | Vaccinium macrocarpon | 8.89 |

Anthocyanin Composition in Chokeberry and Lingonberry

| Fruit | Species | Major Anthocyanins | Reference |

|---|---|---|---|

| Chokeberry | Aronia melanocarpa | High concentration of Cyanidin 3-O-galactoside | nih.govsciopen.com |

| Lingonberry | Vaccinium vitis-idaea | Predominantly Cyanidin 3-O-galactoside | nih.govresearchgate.net |

Research into the quantitative distribution of cyanidin 3-O-beta-D-galactoside reveals that chokeberries and lingonberries are particularly potent sources. sciopen.comphenol-explorer.eu For instance, one study on raw lingonberries reported an average concentration of 48.69 mg per 100 grams of fresh weight. ebi.ac.uk In contrast, the American cranberry contains a lower amount, around 8.89 mg per 100 grams of fresh weight. The concentration in the peel of 'Fuji' apples was shown to be influenced by environmental factors like nighttime temperature and sunlight intensity. ebi.ac.uk

Biosynthesis and Metabolic Pathways of Cyanidin 3 O Beta D Galactoside

Enzymatic Pathways of Cyanidin (B77932) 3-O-beta-D-galactoside Formation in Plants

The synthesis of cyanidin 3-O-beta-D-galactoside is a specialized branch of the broader flavonoid biosynthesis pathway, a well-established metabolic route in the plant kingdom. nih.gov The process begins with common precursor molecules and proceeds through a series of core reactions before a final, specific glycosylation step yields the target compound.

The journey to synthesizing cyanidin 3-O-beta-D-galactoside begins with the amino acid phenylalanine. nih.gov The general flavonoid pathway involves several key enzymatic steps to build the foundational structure of the cyanidin molecule (the aglycone).

The key stages of this pathway are:

Phenylalanine to Cinnamic Acid: The pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine into cinnamic acid.

Hydroxylation and Ligation: Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid. This is subsequently activated by 4-coumarate-CoA ligase (4CL) to produce p-coumaroyl-CoA.

Chalcone Formation: Chalcone synthase (CHS) catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA, forming naringenin chalcone.

Isomerization: Chalcone isomerase (CHI) rapidly converts naringenin chalcone into its isomer, naringenin, a key intermediate flavanone.

Hydroxylation: Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) to create dihydrokaempferol. Further hydroxylation at the 3' position by flavonoid 3'-hydroxylase (F3'H) produces dihydroquercetin.

Reduction: Dihydroquercetin is then reduced by dihydroflavonol 4-reductase (DFR) to form leucocyanidin.

Aglycone Formation: Finally, anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), oxidizes leucocyanidin to produce the unstable but colored cyanidin aglycone.

This series of reactions creates the core cyanidin structure, which is then ready for the final modification that defines the specific compound.

Table 1: Key Enzymes in the Core Flavonoid Pathway Leading to Cyanidin

| Enzyme | Abbreviation | Function |

| Phenylalanine ammonia-lyase | PAL | Converts phenylalanine to cinnamic acid |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid |

| 4-coumarate-CoA ligase | 4CL | Activates p-coumaric acid |

| Chalcone synthase | CHS | Forms naringenin chalcone |

| Chalcone isomerase | CHI | Converts naringenin chalcone to naringenin |

| Flavanone 3-hydroxylase | F3H | Hydroxylates naringenin |

| Flavonoid 3'-hydroxylase | F3'H | Hydroxylates dihydrokaempferol to dihydroquercetin |

| Dihydroflavonol 4-reductase | DFR | Reduces dihydroquercetin to leucocyanidin |

| Anthocyanidin synthase | ANS | Oxidizes leucocyanidin to cyanidin |

The final step in the biosynthesis is glycosylation, where a sugar moiety is attached to the cyanidin aglycone. This process is critical as it increases the stability and water solubility of the molecule. The formation of cyanidin 3-O-beta-D-galactoside specifically requires the attachment of a galactose molecule to the 3-hydroxyl group of the cyanidin C-ring. This reaction is catalyzed by specific enzymes known as glycosyltransferases.

The primary enzyme responsible for the synthesis of cyanidin 3-O-beta-D-galactoside is UDP-galactose: cyanidin galactosyltransferase (CGT), officially classified as cyanidin 3-O-galactosyltransferase (EC 2.4.1.294). researchgate.net This enzyme is also referred to in literature as UDP-galactose:flavonoid 3-O-galactosyltransferase (UFGalT). nih.gov CGT specifically catalyzes the transfer of a galactose unit from an activated sugar donor, UDP-α-D-galactose, to the cyanidin molecule. researchgate.net

The reaction is as follows: UDP-α-D-galactose + Cyanidin → UDP + Cyanidin 3-O-β-D-galactoside researchgate.net

This enzymatic step is unique and essential for the production of the galactoside form of cyanidin. nih.gov The availability of both the cyanidin aglycone and the UDP-galactose precursor is a determining factor in the rate of synthesis. nih.govresearchgate.net UDP-galactose itself is synthesized in the cell from UDP-glucose via the action of UDP-glucose 4-epimerase (UGE). nih.govmdpi.com

While CGT/UFGalT is a specific enzyme for this reaction, the broader family of flavonoid 3-O-glycosyltransferases (3GTs) is crucial for anthocyanin production. These enzymes often exhibit specificity for both the flavonoid substrate and the sugar donor.

Research on the flower coloration of Rhododendron delavayi has identified two key flavonoid 3-O-glycosyltransferases, Rd3GT1 and Rd3GT6, that are pivotal in its anthocyanin biosynthesis. nih.gov Biochemical characterization of these enzymes revealed that they could catalyze the addition of a sugar from a UDP-sugar donor to the 3-hydroxyl group of an anthocyanidin. nih.govfrontiersin.org Notably, further analysis showed that both Rd3GT1 and Rd3GT6 preferred UDP-Galactose as their sugar donor and cyanidin as their most efficient substrate. nih.govfrontiersin.org This indicates their direct role in the formation of cyanidin 3-O-beta-D-galactoside in this species, contributing significantly to its flower color. nih.govfrontiersin.org

Specific Glycosylation Steps and Key Enzymes

Genetic and Molecular Regulation of Anthocyanin Biosynthesis

The production of cyanidin 3-O-beta-D-galactoside is tightly controlled at the genetic level. The regulation involves two main classes of genes. nih.gov

Structural Genes: These genes encode the enzymes that directly catalyze each step of the biosynthetic pathway, from PAL to the final glycosyltransferases like CGT. The expression levels of these genes directly impact the amount of anthocyanin produced.

Regulatory Genes: These genes encode transcription factors that control when and where the structural genes are expressed. The primary regulators of the anthocyanin pathway are proteins belonging to the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat families. These transcription factors typically form a regulatory complex (MBW complex) that binds to the promoter regions of the structural genes, thereby activating their transcription and initiating the production of anthocyanins in response to developmental and environmental cues.

Environmental factors such as light and temperature can influence the expression of these regulatory and structural genes, thereby affecting the accumulation of cyanidin 3-O-beta-D-galactoside. nih.gov

Metabolic Fate and Biotransformation of Cyanidin 3-O-beta-D-galactoside

Once synthesized in plants, cyanidin 3-O-beta-D-galactoside is typically transported and stored in the vacuoles of epidermal cells. When consumed by humans or animals, it undergoes significant biotransformation. The bioavailability of anthocyanins is generally low, and the parent compound is extensively metabolized.

Upon ingestion, cyanidin 3-O-beta-D-galactoside is subjected to several metabolic processes:

Phase II Metabolism: In the small intestine and liver, the compound can undergo Phase II enzymatic reactions, including methylation (catalyzed by catechol-O-methyltransferase or COMT), glucuronidation, and sulfation. This results in the formation of various conjugated metabolites.

A study in rats administered cyanidin 3-O-beta-D-galactoside identified twenty different metabolites in plasma, including methylated, glucuronidated, and sulfated forms. Notably, the study demonstrated that the parent compound and its methylated metabolite, peonidin 3-O-galactoside, were able to cross the blood-brain barrier.

Table 2: Summary of Metabolic Processes for Cyanidin 3-O-beta-D-galactoside

| Process | Location | Key Enzymes/Agents | Resulting Products |

| Phase II Metabolism | Small Intestine, Liver | COMT, UGTs, SULTs | Methylated, glucuronidated, and sulfated conjugates |

| Microbial Degradation | Colon | Gut Microbiota | Cyanidin aglycone, protocatechuic acid, phloroglucinaldehyde, other phenolic acids |

In Vitro Enzymatic Degradation Studies

In vitro studies investigating the enzymatic degradation of cyanidin glycosides have provided insights into their stability and transformation. While specific enzymatic degradation studies focusing solely on cyanidin 3-O-beta-D-galactoside are limited, research on related compounds offers a foundational understanding. Anthocyanins, in general, are susceptible to degradation by various factors including pH, temperature, and enzymatic action.

Research comparing the stability of different cyanidin glycosides has shown that cyanidin 3-O-beta-D-galactoside can be less stable than cyanidin 3-O-glucoside under certain conditions, such as trifluoroacetic acid-mediated hydrolysis nih.gov. The initial step in the enzymatic degradation within the human body is often the cleavage of the glycosidic bond, releasing the aglycone, cyanidin. This process can be facilitated by enzymes present in the small intestine.

Gut Microbiota-Mediated Biotransformation and Metabolite Profiling

A significant portion of ingested cyanidin 3-O-beta-D-galactoside that is not absorbed in the upper gastrointestinal tract reaches the colon, where it is subjected to extensive metabolism by the resident gut microbiota. The bacterial metabolism of anthocyanins involves the cleavage of glycosidic linkages and the breakdown of the anthocyanidin heterocyclic structure nih.gov.

The biotransformation of cyanidin glycosides by gut bacteria is a rapid process. In vitro studies using human fecal slurries have demonstrated the complete conversion of cyanidin 3-O-glucoside within a few hours cambridge.org. This microbial action leads to the formation of a variety of smaller, more readily absorbable phenolic compounds.

Following the initial degradation of cyanidin 3-O-beta-D-galactoside, the resulting aglycone, cyanidin, and its subsequent metabolites can undergo Phase II metabolism. This involves conjugation reactions such as methylation and glucuronidation. These reactions are crucial for increasing the water solubility of the compounds, thereby facilitating their excretion.

While direct evidence for cyanidin 3-O-beta-D-galactoside is still emerging, studies on cyanidin 3-O-glucoside have shown that it undergoes methylation to form peonidin 3-glucoside researchgate.net. Further metabolism can lead to the formation of various methylated and glucuronidated derivatives of cyanidin nih.govresearchgate.net. In vivo, methylated derivatives of cyanidin 3-O-glucoside have been identified, carrying the methyl group at either the 3'- or 4'-hydroxyl group of the cyanidin moiety nih.gov. The metabolic pattern of cyanidin 3-O-beta-D-galactoside is reported to be similar to that of cyanidin 3-O-glucoside, involving degradation followed by significant Phase II conjugation, particularly methylation and sulfation researchgate.net.

Table 1: Key Metabolites of Cyanidin Glycosides

| Precursor Compound | Metabolite | Metabolic Process |

| Cyanidin 3-O-beta-D-galactoside | Cyanidin | Deglycosylation |

| Cyanidin | Protocatechuic acid | C-ring fission |

| Cyanidin | Methylated derivatives | Methylation |

| Cyanidin | Glucuronidated derivatives | Glucuronidation |

A key step in the gut microbiota-mediated biotransformation of cyanidin 3-O-beta-D-galactoside is the breakdown of the cyanidin aglycone. This process involves the fission of the C-ring of the flavonoid structure, leading to the formation of various phenolic acids.

Extraction, Isolation, and Purification Methodologies for Cyanidin 3 O Beta D Galactoside

Conventional Solvent-Based Extraction Techniques

Traditional methods for extracting cyanidin (B77932) 3-O-beta-D-galactoside from plant matrices predominantly rely on the use of organic solvents. The principle behind this technique is the "like dissolves like" rule, where the polarity of the solvent is matched with that of the target anthocyanin. nih.gov

Commonly employed solvents include methanol (B129727), ethanol (B145695), acetone (B3395972), and water, or mixtures thereof. nih.gov The selection of the solvent system is crucial for achieving high extraction efficiency. For instance, studies have shown that a 70% ethanol solution can be effective for extracting anthocyanins. researchgate.net Similarly, mixtures of acetone and water, such as a 7:3 ratio, have been found to optimize the extraction of related procyanidins. researchgate.net

Optimization of Acidified Organic Solvents

The stability of anthocyanins like cyanidin 3-O-beta-D-galactoside is highly pH-dependent. They are most stable in their flavylium (B80283) cation form, which predominates in highly acidic conditions (around pH 3). nih.gov Therefore, the addition of acids to the extraction solvent is a common practice to enhance both yield and stability. nih.gov

Weak acids such as citric acid, formic acid, and acetic acid are typically preferred over strong acids, as concentrated strong acids can lead to the degradation of the anthocyanin structure. nih.govnih.gov The acidification of the solvent helps to break down cell walls and improves the solubility of the anthocyanins. Research on chokeberry pomace demonstrated that using an aqueous solution of citric acid could effectively extract anthocyanins, including cyanidin 3-O-galactoside. nih.gov The optimization of this process found that a 1.5% (w/w) citric acid concentration was optimal for maximizing the extraction yield. nih.gov

| Parameter | Optimized Value | Source |

| Acid Type | Citric Acid | nih.gov |

| Acid Concentration | 1.5% (w/w) | nih.gov |

| Solvent | Water | nih.gov |

Advanced and Green Extraction Approaches

In response to growing environmental concerns and the demand for sustainable processes, several advanced and green extraction techniques have been developed. These methods aim to reduce the reliance on toxic organic solvents, decrease extraction time, and improve efficiency.

Natural Deep Eutectic Solvents (NADES)

Natural Deep Eutectic Solvents (NADES) have emerged as a promising green alternative to conventional solvents. nih.govresearchgate.net NADES are mixtures of natural compounds like sugars, amino acids, and organic acids, which form a eutectic mixture with a melting point lower than its individual components. nih.govresearchgate.net They are non-toxic, biodegradable, and can be sourced from renewable materials. nih.gov

Several studies have highlighted the effectiveness of NADES for anthocyanin extraction. For example, a NADES composed of choline (B1196258) chloride and oxalic acid (in a 1:1 molar ratio) was successfully used to extract cyanidin 3-O-galactoside from Rhododendron arboreum. nih.gov Another study found a NADES made of choline chloride, glycerol, and citric acid to be as efficient as conventional organic solvents for extracting anthocyanins from blueberries. embrapa.br The composition of the NADES significantly influences its extraction efficiency. mdpi.com

Table of Exemplary NADES Compositions for Anthocyanin Extraction

| NADES Composition | Molar Ratio | Source |

|---|---|---|

| Choline chloride: Oxalic acid | 1:1 | nih.govresearchgate.net |

| Choline chloride: Sorbitol | 1:1 | mdpi.com |

| Choline chloride: Glycerol: Citric acid | 0.5:2:0.5 | embrapa.br |

Ultrasound-Assisted Extraction (UAE)

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls, enhancing solvent penetration and mass transfer of the target compounds. mdpi.com This technique offers several advantages, including reduced extraction time and lower solvent consumption. mdpi.comrsc.org

A study on the extraction of cyanidin-3-O-galactoside from Aronia melanocarpa optimized the UAE process and found that a frequency of 75 kHz, a temperature of 18.8 °C, and a time of 6.0 hours resulted in a high yield of 13.21 mg/g. mdpi.comfao.org Another study combined UAE with NADES to extract cyanidin-3-O-galactoside from Rhododendron arboreum, achieving a yield of 23.07 ± 0.14 mg/g in just 16 minutes. nih.gov

Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction (MAE) is another efficient green extraction technique that uses microwave energy to heat the solvent and the sample matrix. ncsu.eduresearchgate.net The direct interaction of microwaves with polar molecules within the plant material leads to rapid and uniform heating, which causes the cell structure to rupture and release the target compounds into the solvent. ncsu.edu MAE is known for its high extraction speed and reduced solvent usage compared to conventional methods. ncsu.edu

Research has shown that MAE can be more efficient than UAE for extracting certain phenolic compounds. researchgate.net For instance, MAE of flavonoids from Vaccinium vitis-idaea L. using a deep eutectic solvent yielded 96.29 mg/g, a significantly higher amount than achieved with conventional ethanol extraction. researchgate.net

Optimization of Extraction Parameters

To maximize the yield and quality of the extracted cyanidin 3-O-beta-D-galactoside, it is essential to optimize various extraction parameters. These parameters often have interconnected effects on the extraction efficiency.

Key parameters that are commonly optimized include:

Time: Longer extraction times generally increase the yield, but prolonged exposure can lead to degradation of the heat-sensitive anthocyanins. mdpi.com

Temperature: Higher temperatures can enhance solubility and diffusion rates, but excessive heat can cause decomposition. For UAE of cyanidin-3-O-galactoside from aronia, a low temperature of 18.8 °C was found to be optimal. mdpi.com Conversely, a study on chokeberry pomace found an optimal temperature of 45 °C for extraction with acidified water. nih.gov

Solvent Ratio: The ratio of solvent to solid material is crucial. A higher ratio can improve extraction but may lead to a more diluted extract, increasing downstream processing costs. An optimal solvent-to-sample ratio of 50:1 (mL/g) was identified for the NADES-UAE extraction of cyanidin-3-O-galactoside. nih.gov

Water Content: When using solvents like NADES or ethanol, the addition of water can significantly impact the solvent's polarity and viscosity, thereby affecting extraction efficiency. For a NADES system, a water content of 30% was found to be optimal. nih.gov For UAE of a related compound, cyanidin 3-rutinoside, a 54.1% ethanol concentration was ideal. rsc.org

Table of Optimized Extraction Parameters for Cyanidin Glycosides

| Compound | Plant Source | Method | Optimal Parameters | Yield | Source |

|---|---|---|---|---|---|

| Cyanidin-3-O-galactoside | Aronia melanocarpa | UAE | 75 kHz, 18.8 °C, 6.0 h, 70% ethanol | 13.21 mg/g | mdpi.comfao.org |

| Cyanidin-3-O-galactoside | Rhododendron arboreum | NADES-UAE | 16 min, 30% water, 50:1 solvent/solid ratio | 23.07 mg/g | nih.gov |

| Cyanidin-3-O-galactoside | Chokeberry Pomace | Homogenization | 45 °C, 34 g solvent/g pomace, 1.5% citric acid | - | nih.gov |

Chromatographic and Other Techniques for Isolation and Purification

The isolation and purification of cyanidin 3-O-galactoside from crude extracts are pivotal steps to obtain a high-purity compound for research and potential applications. A variety of chromatographic and other techniques are employed to this end, often in a multi-step process to effectively separate the target molecule from a complex mixture of other phytochemicals.

Solid-Phase Extraction (SPE)

Solid-phase extraction is a commonly used preliminary purification and concentration step for anthocyanins, including cyanidin 3-O-galactoside. This technique utilizes a solid adsorbent material, typically packed in a cartridge, to selectively retain the anthocyanins from the liquid extract while other components, such as sugars, organic acids, and other polar compounds, are washed away.

Macroporous resins are frequently the adsorbent of choice. For instance, Amberlite XAD-7HP has demonstrated significant efficacy in the purification of cyanidin 3-O-galactoside from crude extracts of Rhododendron arboreum. nih.gov In one study, this resin showed high adsorption and desorption capacities, leading to a substantial recovery of the target compound. nih.gov The process generally involves the following steps:

Loading: The crude extract is passed through the conditioned resin column.

Washing: The column is washed with a solvent, often acidified water, to remove impurities.

Elution: The retained anthocyanins, including cyanidin 3-O-galactoside, are then eluted using a suitable solvent, such as ethanol or methanol, often acidified to maintain the stability of the anthocyanin.

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a high-resolution chromatographic technique used for the purification of specific compounds from a mixture. It operates on the same principles as analytical HPLC but on a larger scale to isolate usable quantities of the target molecule.

For the purification of cyanidin 3-O-galactoside, reversed-phase columns, such as C18 columns, are commonly used. researchgate.net The separation is based on the differential partitioning of the compounds between the mobile phase and the stationary phase.

A typical preparative HPLC protocol for cyanidin 3-O-galactoside would involve:

Stationary Phase: A C18-packed column.

Mobile Phase: A gradient of two solvents is typically used. For example, a mixture of acidified water (e.g., with formic acid or trifluoroacetic acid) and an organic solvent like methanol or acetonitrile. The gradient is programmed to gradually increase the proportion of the organic solvent to elute compounds with increasing hydrophobicity.

Detection: A UV-Vis detector set at the maximum absorbance wavelength for cyanidin 3-O-galactoside (around 520 nm) is used to monitor the elution of the compound.

Fraction Collection: The eluent corresponding to the peak of cyanidin 3-O-galactoside is collected.

This method can yield highly pure cyanidin 3-O-galactoside. nih.gov

Counter-Current Chromatography (CCC)

Counter-current chromatography is a liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of target compounds that can occur in other chromatographic methods. researchgate.net This makes it particularly suitable for the separation of sensitive compounds like anthocyanins.

In CCC, a two-phase solvent system is employed. The sample is introduced into the system, and separation occurs based on the differential partitioning of the components between the two immiscible liquid phases. High-speed counter-current chromatography (HSCCC) is a modern application of this technique that utilizes high rotational speeds to enhance the mixing and separation efficiency.

A two-phase solvent system composed of tert-butyl methyl ether (TBME), n-butanol, acetonitrile, and acidified water has been successfully used for the separation of anthocyanins. koreascience.kracs.org The crude or partially purified extract is subjected to HSCCC, and the fractions containing cyanidin 3-O-galactoside are collected. This technique can be a rapid and efficient method for the large-scale isolation of this compound. acs.orgnih.gov

The table below summarizes the key aspects of these purification techniques.

| Technique | Principle | Stationary/Solid Phase | Mobile/Eluting Phase | Key Advantages |

| Solid-Phase Extraction (SPE) | Adsorption and selective elution | Macroporous resins (e.g., Amberlite XAD-7HP) | Acidified water (wash), Acidified ethanol/methanol (elution) | Good for initial cleanup and concentration; scalable. |

| Preparative HPLC | Differential partitioning | C18 silica (B1680970) gel | Gradient of acidified water and methanol/acetonitrile | High resolution and purity of the final product. |

| Counter-Current Chromatography (CCC) | Liquid-liquid partitioning | None (liquid stationary phase) | Two-phase immiscible solvent system | No irreversible adsorption; suitable for sensitive compounds; scalable. |

Chemical Stability and Degradation Studies of Cyanidin 3 O Beta D Galactoside

Impact of Environmental Factors on Stability

The structural integrity and color of cyanidin (B77932) 3-O-beta-D-galactoside are susceptible to environmental conditions such as pH, temperature, and light. nih.gov

The pH of an aqueous solution is a critical determinant of the stability and color of cyanidin 3-O-beta-D-galactoside. Generally, anthocyanins are more stable in acidic environments. nih.gov However, the stability of cyanidin 3-O-beta-D-galactoside can be compromised even in acidic conditions over time. For instance, in aronia juice with a pH of 3.5, approximately 40% of the cyanidin 3-O-beta-D-galactoside content was lost after two months of storage at 4°C. nih.gov Similarly, unsatisfactory stability has been reported in red-colored apple juice with a pH below 3.0. nih.gov

In a comparative study, cyanidin 3-O-galactoside demonstrated lower resistance to hydration and bleaching in solutions with pH ranging from 1 to 9 when compared to cyanidin 3-O-glucoside. nih.gov At a low acid concentration (≤1% trifluoroacetic acid), cyanidin 3-O-galactoside was found to be the most stable among several other galactosides, including those of malvidin, petunidin, and delphinidin (B77816). nih.gov Conversely, at higher acid concentrations (≥3% trifluoroacetic acid), it became the most unstable among these compounds. nih.gov

Table 1: pH Stability of Cyanidin 3-O-beta-D-galactoside

| pH Condition | Observation | Source |

|---|---|---|

| < 3.0 (in apple juice) | Unsatisfactory stability reported. | nih.gov |

| 3.5 (in aronia juice) | ~40% loss after 2 months at 4°C. | nih.gov |

| 1-9 | Lower resistance to hydration and bleaching compared to cyanidin 3-O-glucoside. | nih.gov |

| ≤1% Trifluoroacetic Acid | More stable than malvidin, petunidin, and delphinidin 3-galactosides. | nih.gov |

| ≥3% Trifluoroacetic Acid | Most unstable compared to malvidin, petunidin, and delphinidin 3-galactosides. | nih.gov |

Temperature is another major factor affecting the stability of cyanidin 3-O-beta-D-galactoside. Elevated temperatures accelerate its degradation. nih.gov For example, storage of red-fleshed Malus profusion fruits for one week at 33 ± 2°C resulted in a decrease of more than 50% in the content of this anthocyanin. nih.gov

Studies on the thermal degradation of related cyanidin glycosides, such as cyanidin-3-O-glucoside (C3G), show that degradation follows first-order kinetics. nih.gov For C3G, degradation is significantly more pronounced at neutral pH and higher temperatures. nih.gov For instance, at pH 7.0, there was an almost 50% reduction in C3G at time zero for samples at both 70°C and 90°C compared to those at pH 2.5. nih.gov After 8 hours at 90°C and pH 2.5, 95% of the initial C3G content was lost. nih.gov While this data is for the glucoside form, it highlights the general susceptibility of cyanidin glycosides to thermal degradation.

Table 2: Thermal Degradation of Cyanidin Glycosides

| Compound | Temperature | pH | Duration | Degradation | Source |

|---|---|---|---|---|---|

| Cyanidin 3-O-galactoside | 33 ± 2°C | Not specified | 1 week | >50% loss | nih.gov |

| Cyanidin 3-O-glucoside | 90°C | 2.5 | 8 hours | 95% loss | nih.gov |

| Cyanidin 3-O-glucoside | 70°C & 90°C | 7.0 | 0 hours | ~50% reduction | nih.gov |

Light is a significant accelerator of anthocyanin degradation. nih.gov Cyanidin 3-O-beta-D-galactoside is naturally sensitive to light. In an aqueous solution, red-fleshed apple anthocyanins, of which approximately 75% is cyanidin 3-O-beta-D-galactoside, exhibited a half-life of 6.42 days under natural daylight. nih.gov Exposure to ultraviolet (UV) light is particularly detrimental; about 60% of cyanidin 3-O-beta-D-galactoside in a solution degraded after just 20 minutes of irradiation at 254 nm. nih.gov

Comparative Stability with Other Anthocyanins and Aglycones

The stability of cyanidin 3-O-beta-D-galactoside differs when compared to other anthocyanins and its aglycone, cyanidin. In cranberry, cyanidin 3-O-galactoside was found to be more stable against degradation by oxygen and ascorbic acid during storage than other anthocyanins containing arabinose. nih.gov However, under heating conditions, it was less stable than cyanidin 3-arabinoside. nih.gov

Compared to cyanidin 3-glucoside, cyanidin 3-O-galactoside is less stable against hydrolysis mediated by trifluoroacetic acid. nih.gov It also shows lower resistance to hydration and bleaching across a pH range of 1 to 9. nih.gov In alkaline solutions, a similar difference in stability has been noted. nih.gov

Studies on the aglycone, cyanidin, have shown that it has greater thermal stability compared to cyanidin 3-O-glucopyranoside at pH 7.0 and 55.0 ±0.1 °C. researchgate.netceon.rs After 10 minutes under these conditions, 96.47% of cyanidin remained intact, whereas only 78.83% of the glucoside was left. ceon.rs This suggests that the glycosylation at the 3-position can decrease thermal stability in neutral aqueous solutions. ceon.rs

Table 3: Comparative Stability of Cyanidin Derivatives

| Compound | Condition | Comparison | Observation | Source |

|---|---|---|---|---|

| Cyanidin 3-O-galactoside | Storage (cranberry) | vs. Anthocyanins with arabinose | More stable against oxygen and ascorbic acid degradation. | nih.gov |

| Cyanidin 3-O-galactoside | Heating | vs. Cyanidin 3-arabinoside | Less stable. | nih.gov |

| Cyanidin 3-O-galactoside | Trifluoroacetic acid hydrolysis | vs. Cyanidin 3-glucoside | Less stable. | nih.gov |

| Cyanidin 3-O-galactoside | pH 1-9 | vs. Cyanidin 3-glucoside | Lower resistance to hydration and bleaching. | nih.gov |

| Cyanidin | Heating at 55.0 ±0.1 °C, pH 7.0 | vs. Cyanidin 3-O-glucopyranoside | Greater thermal stability. | researchgate.netceon.rs |

Mechanisms of Degradation

The degradation of cyanidin 3-O-beta-D-galactoside can occur through various mechanisms, including enzymatic pathways.

Polyphenol oxidase (PPO) is an enzyme that can accelerate the degradation of anthocyanins. researchgate.netnih.gov While cyanidin 3-glucoside itself is not a direct substrate for PPO, its degradation is induced in the presence of other phenolic compounds like chlorogenic acid. blueberry.org The enzyme oxidizes the phenolic substrate to form a quinone, which then reacts with and degrades the anthocyanin in a coupled oxidation mechanism. blueberry.orgacs.org The anhydrobase form of the anthocyanin appears to be the most susceptible to this oxidation. researchgate.net The degradation is influenced by the structure of the anthocyanin at different pH levels and the nature of the quinone formed. researchgate.net This enzymatic degradation can be inhibited by substances like ascorbic acid. researchgate.net

Non-Enzymatic Degradation Pathways

The stability of cyanidin 3-O-beta-D-galactoside, like other anthocyanins, is significantly influenced by environmental factors such as pH, temperature, light, and the presence of oxygen. nih.gov Non-enzymatic degradation primarily occurs through two main pathways: hydrolytic cleavage of the glycosidic bond and the opening of the pyran ring. mdpi.com

At neutral or alkaline pH, the compound is particularly unstable. researchgate.net The degradation process often involves the hydration of the flavylium (B80283) cation, leading to the formation of a colorless carbinol pseudobase. This structure can then undergo a ring-opening reaction to form a chalcone, which is typically yellowish and prone to further irreversible degradation into smaller phenolic acids and aldehydes. mdpi.comresearchgate.net For instance, heating cyanidin can produce degradation products such as 3,4-dihydroxybenzoic acid. researchgate.net

Temperature is a critical factor accelerating degradation. Studies have shown that the degradation of cyanidin 3-O-beta-D-galactoside follows first-order reaction kinetics, with the rate increasing at elevated temperatures. researchgate.netresearchgate.net For example, research on the stability of this anthocyanin in aqueous solutions demonstrated significant degradation as the temperature increased from 20 °C to 50 °C. researchgate.net While generally more stable in acidic conditions, significant losses can still occur. In an aronia juice model at pH 3.5, approximately 40% of the cyanidin 3-O-beta-D-galactoside was lost after two months of storage at 4°C. nih.gov

Table 1: Degradation of Cyanidin 3-O-beta-D-galactoside in Aqueous Solution at Various Temperatures

This interactive table presents data on the percentage of cyanidin 3-O-beta-D-galactoside remaining over a 35-day period at different temperatures.

| Day | Remaining at 20 °C (%) | Remaining at 35 °C (%) | Remaining at 50 °C (%) |

| 0 | 100 | 100 | 100 |

| 7 | ~95 | ~85 | ~60 |

| 14 | ~90 | ~70 | ~35 |

| 21 | ~85 | ~55 | ~20 |

| 28 | ~80 | ~40 | ~10 |

| 35 | ~75 | ~30 | <5 |

| Note: Data is estimated based on graphical representations from research on anthocyanin degradation in aqueous solutions. researchgate.net |

Strategies for Enhancing the Stability of Cyanidin 3-O-beta-D-galactoside

Given the inherent instability of cyanidin 3-O-beta-D-galactoside, various strategies have been developed to protect the molecule from degradation. These methods aim to shield the reactive parts of the molecule from external stressors. Broadly, these strategies include the addition of co-pigments or other auxiliary compounds, microencapsulation, and structural modification. researchgate.netnih.govdntb.gov.ua Structural modification, particularly through enzymatic acylation, has proven to be a highly effective approach. researchgate.netresearchgate.net

Enzymatic Acylation and Derivative Synthesis

Enzymatic acylation is a process that involves attaching an acyl group, often from a fatty acid, to the sugar moiety (galactose) of the cyanidin 3-O-beta-D-galactoside molecule. researchgate.netresearchgate.net This reaction is typically catalyzed by lipases, such as Novozym 435, in non-aqueous solvents to create a more lipophilic and stable derivative. researchgate.netmdpi.com

The process involves esterification between a hydroxyl group on the galactose sugar and the acyl donor. researchgate.net Various acyl donors have been successfully used, including short-chain fatty acids (like butyric acid), long-chain fatty acids (like lauric or octanoic acid), and even aromatic acid esters (like methyl salicylate). researchgate.netmdpi.com For example, cyanidin-3-O-galactoside has been enzymatically acylated with lauric acid to produce a derivative with significantly increased lipophilicity. researchgate.net Similarly, studies on the closely related cyanidin-3-O-glucoside (C3G) have demonstrated successful acylation with octanoic acid, achieving a conversion efficiency of 47.1%. nih.gov This synthesis of acylated derivatives represents a key strategy for improving the functional properties of the parent anthocyanin.

Impact of Structural Modifications on Thermostability and Photostability

The addition of an acyl group to the sugar moiety of cyanidin 3-O-beta-D-galactoside has a profound effect on its stability. The structural modification enhances both thermostability and photostability. mdpi.com

The primary mechanism for this enhanced stability is believed to be the formation of an intramolecular shield. The attached acyl chain can fold over to protect the unstable flavylium cation core of the anthocyanin from nucleophilic attack by water, which is the initial step in its degradation. researchgate.net This steric hindrance slows down the hydration reaction, thus preserving the colored form of the molecule for longer periods, even at elevated temperatures or when exposed to light. mdpi.com

Research on acylated C3G, a structurally similar anthocyanin, provides clear evidence of this stabilizing effect. When C3G was acylated with methyl n-octanoate or methyl salicylate (B1505791), the resulting derivatives demonstrated significantly higher thermostability and photostability compared to the non-acylated C3G. mdpi.com The derivative acylated with methyl salicylate (S-C3G) showed the best stability. mdpi.com This indicates that the nature of the acyl group also plays a role in the degree of stabilization achieved.

Table 2: Stability Improvement via Acylation of Cyanidin Glycosides

This table summarizes findings on the enhanced stability of acylated cyanidin glycosides compared to their natural forms.

| Anthocyanin | Acyl Donor | Key Stability Finding | Reference |

| Cyanidin-3-O-glucoside | Octanoic acid | Acylated derivative showed improved stability. | nih.gov |

| Cyanidin-3-O-glucoside | Methyl n-octanoate | Demonstrated higher thermostability and photostability than C3G. | mdpi.com |

| Cyanidin-3-O-glucoside | Methyl salicylate | Showed the highest improvement in thermostability and photostability. | mdpi.com |

| Cyanidin-3-O-galactoside | Lauric acid | Resulting product had improved lipophilicity, a factor linked to stability. | researchgate.net |

Mechanisms of Biological Activity of Cyanidin 3 O Beta D Galactoside Cellular and Molecular Perspectives

Antioxidant and Radical Scavenging Properties

Cyanidin (B77932) 3-O-beta-D-galactoside, like other anthocyanins, is recognized for its potent antioxidant capabilities. nih.gov This activity is attributed to its chemical structure, which enables it to donate electrons or hydrogen atoms to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.

The radical scavenging potential of cyanidin 3-O-galactoside (Cy3Gal) has been quantified using various in vitro chemical assays. These tests measure the compound's ability to neutralize synthetic and biologically relevant free radicals.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Cy3Gal has demonstrated superior DPPH radical scavenging activity when compared to other flavonoids such as myricetin 3-galactoside and quercetin 3-galactoside. nih.gov This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: In ABTS assays, which measure the scavenging of the ABTS radical cation, the activity of cyanidin glycosides is well-documented. While the specific activity can vary slightly based on the attached sugar, studies have shown no significant difference in antioxidant activity between cyanidin-3-glycosides with glucose or galactose. mdpi.com

Superoxide Anion Scavenging: The aglycone structure (the cyanidin portion) and the attached sugar moiety both influence superoxide scavenging activity. mdpi.com The activity of cyanidin against the superoxide radical is significant among anthocyanidins. mdpi.com The closely related cyanidin-3-O-beta-glucopyranoside (C3G) has been shown to be a highly efficient scavenger of various reactive oxygen species, including the superoxide anion (O2•−) and hydroxyl radicals (OH•). nih.gov

Table 1: Summary of Free Radical Scavenging Activity

| Assay | Compound Studied | Key Finding |

|---|---|---|

| DPPH | Cyanidin 3-O-galactoside | Found to have the highest scavenging activity among several tested flavonoids. nih.gov |

| ABTS | Cyanidin-3-glycosides | No significant difference in activity observed between glucose and galactose attachments. mdpi.com |

| Superoxide Anion | Cyanidin Aglycone | Exhibits significant scavenging activity, with the sugar moiety having a smaller effect. mdpi.com |

Beyond direct radical scavenging, cyanidin 3-O-galactoside influences cellular antioxidant defense systems. Extracts rich in this compound have been shown to protect cells against oxidative stress through multiple mechanisms.

One key mechanism is the enhancement of the endogenous antioxidant enzyme system. Studies on chokeberry extracts, a primary source of Cy3Gal, have shown they can protect pancreatic β-cells from induced oxidative stress. nih.gov This protection is attributed to an induced improvement in the activity of crucial antioxidant enzymes, including:

Superoxide Dismutase (SOD): Catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.

Catalase (CAT): Facilitates the decomposition of hydrogen peroxide into water and oxygen.

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides. nih.gov

Furthermore, the related compound cyanidin-3-O-glucoside (C3G) has been shown to protect liver cells from oxidative damage by activating the Nrf2-antioxidant pathway, which is a master regulator of cellular response to oxidative stress. researchgate.net This suggests a broader mechanism whereby cyanidin glycosides can bolster cellular resilience against oxidative insults.

Modulation of Cellular Signaling Pathways

Cyanidin 3-O-galactoside and its close structural analogs exert significant biological effects by modulating key cellular signaling pathways involved in metabolism and energy homeostasis.

AMP-activated protein kinase (AMPK) is a critical cellular energy sensor that plays a central role in regulating metabolism. nih.govnih.gov Activation of AMPK is a key mechanism for the metabolic benefits of many natural compounds. Studies on the closely related C3G have demonstrated that it effectively activates AMPK in hepatocytes. nih.govnih.gov This activation is not due to a direct interaction with the AMPK enzyme but occurs through upstream signaling events. nih.gov The activation of AMPK by cyanidin glycosides leads to the phosphorylation and inactivation of its downstream targets, such as acetyl-CoA carboxylase (ACC), which in turn modulates fatty acid metabolism. nih.govnih.gov

The activation of AMPK by cyanidin glycosides has direct consequences for gene expression related to metabolism. Specifically, C3G has been shown to suppress hepatic gluconeogenesis (the production of glucose in the liver) by reducing the expression of gluconeogenic genes. nih.gov This is achieved through the AMPK-mediated phosphorylation and subsequent inactivation of transcriptional coactivators, including:

CREB-regulated transcription coactivator 2 (CRTC2)

Histone deacetylase 5 (HDAC5)

By inactivating these coactivators, C3G effectively turns off the genetic programs responsible for glucose production in the liver, a key therapeutic target in metabolic diseases. nih.gov

The mechanism by which cyanidin glycosides activate AMPK is multifactorial, with the adiponectin receptor signaling pathway playing a crucial role. nih.gov Adiponectin is a hormone secreted by fat cells that helps regulate glucose levels and fatty acid breakdown. creative-diagnostics.com

Research has shown that C3G can directly stimulate the adiponectin receptors AdipoR1 and AdipoR2. nih.gov This stimulation triggers downstream signaling cascades that lead to AMPK activation. Experiments using siRNA to knock down both AdipoR1 and AdipoR2 have confirmed this mechanism, as the knockdown abrogated the phosphorylation and activation of AMPK by C3G. nih.gov These findings indicate that the metabolic effects of cyanidin glycosides are, at least in part, mediated by the direct activation of adiponectin receptors, which then initiates the AMPK signaling cascade. nih.gov

Table 2: Mentioned Compound Names

| Compound Name | Abbreviation |

|---|---|

| Cyanidin 3-O-beta-D-galactoside | Cy3Gal |

| Cyanidin 3-O-beta-D-glucoside | C3G |

| Myricetin 3-galactoside | |

| Quercetin 3-galactoside | |

| Superoxide Dismutase | SOD |

| Catalase | CAT |

| Glutathione Peroxidase | GPx |

| AMP-activated Protein Kinase | AMPK |

| Acetyl-CoA carboxylase | ACC |

| CREB-regulated transcription coactivator 2 | CRTC2 |

| Histone deacetylase 5 | HDAC5 |

| Adiponectin Receptor 1 | AdipoR1 |

Forkhead Box Protein O1 (FoxO1)-Mediated Transcription

Cyanidin 3-O-beta-D-galactoside and its related glucoside form, cyanidin-3-O-β-glucoside (C3G), have been shown to influence the transcriptional activity of Forkhead Box Protein O1 (FoxO1). Research indicates that in adipocytes under hyperglycemic conditions, C3G can attenuate the high-glucose-promoted O-glycosylation of the FoxO1 transcription factor nih.govresearchgate.net. This modification is crucial as it leads to a subsequent decrease in the expression of Adipose Triglyceride Lipase (ATGL) nih.govresearchgate.net. By regulating the post-translational modification of FoxO1, the compound effectively modulates the transcription of target genes like ATGL, playing a role in lipid metabolism nih.gov. This mechanism highlights a novel pathway through which anthocyanins can influence adipocyte lipolysis nih.gov. Further studies have elaborated that the phosphorylation of FoxO1, stimulated by AMPK, can render it inactive and prevent its translocation from the cytoplasm to the nucleus, thereby inhibiting the expression of gluconeogenic genes nih.gov.

Mitogen-Activated Protein Kinase (MEK-ERK) Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, particularly the ERK/MEK cascade, are critical in regulating cellular processes like proliferation and differentiation. Cyanidin glycosides have been found to modulate these pathways. Specifically, cyanidin-3-O-glucoside (C3G) treatment has been observed to increase the phosphorylation level of the ERK1/2 pathway in osteoblast cell lines acs.orgnih.gov. This activation of ERK is linked to enhanced osteoblast differentiation and bone formation acs.orgnih.gov. The promotion of osteoblast mineralization and increased expression of osteocalcin by C3G can be blocked by pretreatment with an ERK signaling pathway inhibitor, confirming the pathway's involvement acs.orgnih.gov. In other contexts, such as in human gastric cancer cells, C3G has been shown to activate the MAPK, STAT3, and NF-κB signaling pathways by inducing an increase in intracellular reactive oxygen species (ROS) mdpi.com.

Enzyme Inhibition and Modulation

Cyanidin 3-O-beta-D-galactoside and its analogs demonstrate significant inhibitory and modulatory effects on a variety of enzymes crucial to metabolic and neurological functions.

Enzymes Involved in Glucose Metabolism (e.g., α-Glucosidase, Dipeptidyl Peptidase-4, Glutamine:fructose 6-phosphate aminotransferase)

In the context of glucose metabolism, this compound is a notable inhibitor of several key enzymes.

α-Glucosidase : Cyanidin-3-galactoside (B13802184) is an effective inhibitor of intestinal α-glucosidase, particularly sucrase, with a reported half-maximal inhibitory concentration (IC50) of 0.50 ± 0.05 mM nih.govnih.govtandfonline.com. Kinetic analysis has revealed that it acts as a mixed-type inhibitor against intestinal sucrase nih.govtandfonline.com. Studies also show that a low dose of cyanidin-3-galactoside can act synergistically with acarbose to inhibit intestinal α-glucosidase (maltase and sucrase) nih.govtandfonline.com.

Dipeptidyl Peptidase-4 (DPP-4) : The related compound, cyanidin-3-O-glucoside, reversibly inhibits DPP-4 in a mixed-type manner nih.govresearchgate.net. The IC50 value for this inhibition has been determined to be 81.05 ± 4.14 μM nih.gov. Molecular docking simulations suggest that the compound inserts into the active site cavity of DPP-4, where it interacts with key amino acid residues nih.govresearchgate.net.

Glutamine:fructose 6-phosphate aminotransferase (GFAT) : C3G treatment has been found to decrease the activity of GFAT, which is the rate-limiting enzyme in the hexosamine biosynthetic pathway nih.govresearchgate.net. This action is part of a broader mechanism to suppress this pathway, which is implicated in the development of insulin (B600854) resistance nih.govresearchgate.net.

| Enzyme | Compound | IC50 Value | Type of Inhibition |

|---|---|---|---|

| α-Glucosidase (Sucrase) | Cyanidin-3-galactoside | 0.50 ± 0.05 mM | Mixed-type |

| Dipeptidyl Peptidase-4 (DPP-4) | Cyanidin-3-O-glucoside | 81.05 ± 4.14 μM | Mixed-type, Reversible |

| Glutamine:fructose 6-phosphate aminotransferase (GFAT) | Cyanidin-3-O-glucoside | Activity Decreased | N/A |

Enzymes of Lipid Metabolism (e.g., Adipose Triglyceride Lipase)

The modulation of enzymes in lipid metabolism is primarily achieved through transcriptional regulation rather than direct enzyme inhibition. As detailed in section 6.2.4, cyanidin-3-O-β-glucoside (C3G) attenuates the O-glycosylation of the transcription factor FoxO1 nih.govresearchgate.net. This action results in the decreased expression of Adipose Triglyceride Lipase (ATGL), a key enzyme in adipocyte lipolysis nih.govresearchgate.net. This regulatory mechanism highlights an indirect but significant influence on lipid metabolism, suggesting its potential in managing conditions associated with dysregulated lipolysis, such as diabetes-associated hyperlipidemia nih.gov.

Enzymes Associated with Neurological Function (e.g., Monoamine Oxidase A, Tyrosinase, Fatty Acid Amide Hydrolase)

The compound also interacts with enzymes relevant to neurological health.

Monoamine Oxidase A (MAO-A) : Anthocyanidin-3-glycosides have been shown to inhibit both MAO-A and MAO-B with IC50 values in the low micromolar range nih.gov. Kinetic analyses of the related cyanidin-3-glucoside indicate a mixed competitive and non-competitive mode of interaction with both MAO isoforms nih.gov.

Tyrosinase : Cyanidin, peonidin, and cyanidin-3-galactoside have demonstrated inhibitory effects on tyrosinase, an enzyme crucial for melanin production consensus.app. The mechanism of inhibition is believed to involve the binding of the anthocyanin to the enzyme, which can induce conformational changes researchgate.net. However, compared to other flavonoids like catechin, the inhibitory mechanism may differ, with some studies suggesting cyanidin-3-O-glucoside acts more as a substrate for tyrosinase rather than a potent inhibitor nih.govresearchgate.net.

Fatty Acid Amide Hydrolase (FAAH) : Recent research has identified cyanidin-3-glucoside as a natural inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide nutritionresearch.com.aunih.gov. In vitro enzymatic assays have shown that C3G inhibits recombinant human FAAH with an IC50 value of approximately 152 µM nutritionresearch.com.au.

| Enzyme | Compound | IC50 Value | Type of Inhibition |

|---|---|---|---|

| Monoamine Oxidase A (MAO-A) | Cyanidin-3-glucoside | Low micromolar range | Mixed competitive/non-competitive |

| Tyrosinase | Cyanidin-3-galactoside | Inhibitory effect observed | Binding and conformational change |

| Fatty Acid Amide Hydrolase (FAAH) | Cyanidin-3-glucoside | ~152 µM | N/A |

Modulation of Cellular Processes

Cyanidin 3-O-galactoside and its related glycosides modulate a wide array of cellular processes, contributing to their diverse health effects, including antioxidant, anti-inflammatory, and anticancer activities researchgate.netmdpi.com.

One key area of modulation is the immune response. In studies involving mesenchymal stem cells (MSCs), cyanidin-3-glucoside (C3G) was found to influence their paracrine activity nih.gov. Conditioned media from C3G-treated MSCs could more effectively modulate immune cell responses, for instance by decreasing TNF-α levels and enhancing IL-10 secretion in macrophages, and suppressing IL-2 while increasing IL-10 in lymphocytes nih.gov.

In the context of cancer biology, C3G has been shown to inhibit the epithelial-to-mesenchymal transition (EMT), a critical process in cancer metastasis, and significantly suppress the migration and invasion of breast cancer cells foodandnutritionresearch.net. Furthermore, it can induce apoptosis and arrest the cell cycle in cancer cells mdpi.comnih.gov. For example, in human gastric cancer cells, C3G induced apoptosis and arrested the cell cycle in the G2/M phase by regulating the AKT signaling pathway and reducing the mitochondrial membrane potential mdpi.com. These actions are often linked to the compound's ability to increase intracellular levels of reactive oxygen species (ROS) in cancer cells, which in turn activates signaling pathways like MAPK, STAT3, and NF-κB mdpi.com.

Glucose Uptake and Glycolysis Enhancement

Cyanidin 3-O-galactoside has demonstrated potential antidiabetic effects. nih.govresearchgate.netnih.gov Studies involving chokeberry juice, which is rich in Cy3Gal, have shown a reduction in plasma glucose in diabetic rat models. researchgate.net Research on an aging mouse model also indicated that Cy3Gal plays a beneficial role in controlling the brain's energy metabolism, which is closely linked to glucose utilization. solabianutrition.com However, specific molecular studies detailing its direct effect on cellular glucose transporters (like GLUTs) or the enhancement of glycolytic pathway enzymes are not as extensively documented as for other cyanidin glycosides. For comparison, the related compound cyanidin-3-O-glucoside (C3G) has been shown to enhance glucose uptake in HepG2 and C2C12 myotube cells. mdpi.com

Hepatic Gluconeogenesis Suppression

The role of cyanidin 3-O-galactoside in directly suppressing hepatic gluconeogenesis—the process of synthesizing glucose in the liver—is an area requiring more specific investigation. While general hypoglycemic effects are noted, the precise impact on key gluconeogenic enzymes such as phosphoenolpyruvate carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase) has not been clearly elucidated for Cy3Gal. In contrast, extensive research on cyanidin-3-O-glucoside has demonstrated its ability to suppress hepatic gluconeogenesis by activating AMP-activated protein kinase (AMPK), which in turn inhibits gluconeogenic gene expression. nih.govnih.govbohrium.com

Hexosamine Biosynthetic Pathway Downregulation

Currently, there is a lack of specific research data detailing the effects of cyanidin 3-O-beta-D-galactoside on the hexosamine biosynthetic pathway (HBP). This pathway is involved in the metabolism of glucose and is linked to insulin resistance and diabetic complications. Further research is needed to determine if Cy3Gal interacts with or modulates this pathway.

Fatty Acid Oxidation and Ketogenesis Promotion

While extracts rich in cyanidin 3-O-galactoside have been observed to reduce plasma triglycerides and epididymal fat in animal models, the specific molecular mechanisms driving these effects, such as the direct promotion of fatty acid oxidation and ketogenesis, are not yet fully detailed for this compound. nih.govresearchgate.net The related compound, C3G, has been found to stimulate the hepatic fatty acid oxidation rate, partly through the activation of PPARs, which are master regulators of energy metabolism. mdpi.com

Mitochondrial Bioenergetics and Respiratory Chain Complex Activities

The impact of cyanidin 3-O-beta-D-galactoside on mitochondrial bioenergetics and the activities of respiratory chain complexes is a developing area of research. Its potent antioxidant properties suggest a protective role for mitochondria against oxidative stress. nih.gov Studies on the related C3G have shown it can regulate mitochondrial dysfunction and protect against apoptosis by maintaining mitochondrial membrane potential and reducing mitochondrial reactive oxygen species. nih.gov Direct studies on Cy3Gal's influence on the efficiency of the electron transport chain complexes are needed to fully understand its role in cellular energy production.

Induction of Cellular Senescence and Apoptosis in In Vitro Cancer Models

Cyanidin 3-O-galactoside is recognized for its anticancer properties. nih.govnih.gov Extracts from chokeberry, which contain high levels of Cy3Gal, have been shown to inhibit the growth and stimulate apoptosis of human colon cancer cells (HT-29) and inhibit the proliferation of Caco-2 cells by inducing G2/M cell cycle arrest. mdpi.com

Detailed molecular studies on C3G have shown it can induce cellular senescence in hepatocarcinoma cells by increasing the expression of key markers like p16, p21, and p53. nih.govmdpi.com C3G also induces apoptosis through both caspase-dependent and independent pathways, often involving an increase in the Bax/Bcl2 ratio and activation of caspase-3. archivesofmedicalscience.comnih.gov While Cy3Gal demonstrates pro-apoptotic effects, further research is required to delineate the specific senescence and apoptosis pathways it modulates.

Table 1: Effects of Cyanidin Glycosides on Cancer Cell Lines

| Compound | Cell Line | Observed Effect |

|---|---|---|

| Cyanidin 3-O-galactoside | HT-29 (Colon) | Inhibition of growth, stimulation of apoptosis mdpi.com |

| Cyanidin 3-O-galactoside | Caco-2 (Colon) | Inhibition of proliferation, G2/M arrest mdpi.com |

| Cyanidin 3-O-glucoside | HepG2 (Liver) | Induction of cellular senescence and apoptosis mdpi.com |

| Cyanidin 3-O-glucoside | MCF-7 (Breast) | Dose-dependent cytotoxic effects, induction of apoptosis archivesofmedicalscience.com |

Induction of Autophagy

The role of cyanidin 3-O-galactoside in the induction of autophagy is not well-defined in the current scientific literature. Autophagy is a cellular process of degradation and recycling of cellular components, which plays a dual role in cancer, acting as either a tumor suppressor or a survival mechanism. Studies on C3G have shown that it can induce hepatic autophagy via the AMPK-mTOR signaling pathway. nih.govresearchgate.net In some cancer models, C3G has been found to repress tumor growth by blocking autophagy. nih.gov The specific effects of Cy3Gal on autophagic pathways remain to be elucidated.

Interactions with Biological Membranes

Effects on Erythrocyte and Liposome Membranes

The interaction of cyanidin 3-O-β-D-galactoside with biological membranes is a critical aspect of its mechanism of action. Studies utilizing model systems such as erythrocytes (red blood cells) and artificial liposomes have provided significant insights into how this anthocyanin influences membrane structure and function.

Erythrocyte Membranes

Erythrocytes serve as an excellent model for studying the interactions of compounds with biological membranes at the cellular level. nih.gov Research has shown that cyanidin 3-O-galactoside, also known as ideain, interacts with the erythrocyte membrane, primarily localizing in the outer lipid monolayer. nih.govnih.gov This interaction does not induce hemolysis (rupture of the red blood cells) but does lead to notable changes in cell morphology. nih.gov

The incorporation of cyanidin 3-O-galactoside into the outer leaflet of the erythrocyte membrane increases its surface area relative to the inner leaflet, causing a transformation in the cell's shape. nih.gov This process, known as echinocytosis, results in the formation of spicules or bumps on the cell surface. nih.govnih.gov The extent of this shape change is influenced by the glycosylation pattern of the cyanidin molecule; cyanidin itself shows the highest affinity for the membrane, while the presence of sugar moieties like galactose slightly reduces this interaction. nih.gov It is believed that these morphological changes result from the compound's interactions with both the lipids and proteins of the red blood cell membrane. nih.gov

Furthermore, cyanidin 3-O-galactoside demonstrates a protective effect on erythrocytes against oxidative damage. nih.gov It effectively shields these cells from free radicals, a property attributed to its antioxidant capabilities. nih.govnih.gov

Table 1: Effects of Cyanidin 3-O-galactoside on Erythrocyte Membranes

| Parameter | Observed Effect | Reference |

| Membrane Binding | Binds to the erythrocyte membrane, localizing mainly in the outer lipid monolayer. | nih.gov |

| Cell Morphology | Induces echinocytic shape changes (formation of spicules). | nih.govnih.gov |

| Hemolysis | Does not cause hemolysis. | nih.gov |

| Oxidative Stress | Protects erythrocytes against AAPH-induced oxidative damage. | nih.gov |

Liposome Membranes

Liposomes, which are artificial vesicles composed of a lipid bilayer, are widely used to model the lipid component of biological membranes. Studies on liposomes have further elucidated the molecular interactions of cyanidin 3-O-galactoside.

Research indicates that cyanidin 3-O-galactoside incorporates into the outer, hydrophilic region of the lipid bilayer, near the polar head groups of the phospholipids. nih.govnih.gov This localization leads to an increased packing density and ordering in the hydrophilic phase of the membrane. nih.gov However, the compound does not penetrate deeply into the hydrophobic core of the membrane, and consequently, it does not significantly alter the fluidity of the inner lipid acyl chains. nih.gov

The interaction is also dependent on the composition of the liposome. For instance, the affinity of the compound for the membrane increases as the packing of the lipid molecules becomes looser. amegroups.cn The presence of the galactose sugar moiety makes the molecule less lipophilic compared to its aglycone (cyanidin), reducing its affinity for the membrane lipids. mdpi.com Despite this, cyanidin 3-O-galactoside has been shown to effectively protect lipid membranes from oxidation induced by free radicals. nih.gov

Table 2: Interaction of Cyanidin 3-O-galactoside with Liposome Membranes

| Membrane Property | Effect of Cyanidin 3-O-galactoside | Reference |

| Location | Incorporates into the outer, hydrophilic region of the lipid bilayer. | nih.govnih.gov |

| Hydrophilic Phase | Increases packing density and order. | nih.gov |

| Hydrophobic Phase | No significant effect on the fluidity of the membrane's interior. | nih.gov |

| Phase Transition | Slightly lowers the phase transition temperature of phosphatidylcholine liposomes. | nih.gov |

| Antioxidant Activity | Protects against lipid oxidation caused by free radicals like AAPH. | nih.gov |

Advanced Analytical and Research Methodologies in Cyanidin 3 O Beta D Galactoside Research

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (uHPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) is a foundational technique for the separation and quantification of cyanidin (B77932) 3-O-galactoside from complex mixtures, such as plant extracts. The method allows for the identification of the compound based on its retention time and its characteristic UV-Vis spectrum, with a maximum absorption typically around 516-518 nm. nih.gov

For more sensitive and selective analysis, Ultra-High-Performance Liquid Chromatography (uHPLC) coupled with tandem mass spectrometry (MS/MS) is employed. This powerful technique allows for the precise identification and quantification of not only the parent compound but also its metabolites in biological matrices. A uHPLC-MS/MS method has been optimized for the analysis of anthocyanin metabolites in urine, successfully identifying intact cyanidin-3-galactoside (B13802184) along with its methylated and glucuronidated forms. scielo.org.mx This demonstrates the body's processing of the compound after consumption. Similarly, LC-MS/MS methods have been developed to quantify the closely related cyanidin-3-O-glucoside (C3G) in rat plasma, utilizing a triple-quadrupole mass spectrometer in selected reaction monitoring (SRM) mode for high specificity. nih.gov Advanced systems like UHPLC coupled to trapped ion mobility spectrometry-quadrupole time-of-flight tandem mass spectrometry (TIMS-QTOF-MS/MS) have been used to characterize over 50 related anthocyanins, providing detailed structural information. researchgate.net

Table 1: Chromatographic Conditions for Anthocyanin Analysis

| Technique | Column Example | Detection Mode | Application | Reference |

|---|---|---|---|---|

| HPLC-DAD | C18 Column | UV-Vis (approx. 520 nm) | Quantification in plant extracts | nih.govresearchgate.net |

| uHPLC-MS/MS | Not specified | ESI-MS/MS | Analysis of metabolites in urine | scielo.org.mx |

| LC-MS/MS | Zorbax SB-C18 | ESI-SRM (Negative Ion Mode) | Pharmacokinetic studies of C3G in rat plasma | nih.gov |

| UHPLC-TIMS-QTOF-MS/MS | Not specified | ESI-MS/MS | Structural characterization of various anthocyanins | researchgate.net |

Spectroscopic Characterization Techniques

UV-Visible spectrophotometry is a fundamental tool for the initial identification and quantification of anthocyanins like cyanidin 3-O-galactoside. These pigments exhibit a characteristic strong absorption in the visible region of the electromagnetic spectrum, which is responsible for their color. The maximum absorption wavelength (λmax) for cyanidin glycosides is typically between 500 and 530 nm. nih.gov The spectral properties are highly dependent on pH due to structural transformations of the anthocyanin molecule. At a very low pH (e.g., pH 1.0), the molecule exists predominantly as the red flavylium (B80283) cation, while at a mildly acidic pH (e.g., pH 4.5), it converts to the colorless carbinol pseudobase. nih.gov This pH-dependent color change is a hallmark of anthocyanins and is utilized in the pH-differential method for quantifying total monomeric anthocyanin content. nih.gov

Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the molecular structure of cyanidin 3-O-galactoside. The FTIR spectrum of anthocyanin extracts reveals characteristic absorption bands corresponding to specific molecular vibrations. researchgate.netresearchgate.net These bands confirm the presence of the core polyphenolic and glycosidic structures.

Table 2: Characteristic FTIR Absorption Bands for Anthocyanins

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Reference |

|---|---|---|---|

| ~3400-3300 | O-H (hydroxyl groups) | Stretching | researchgate.net |

| ~1640 | C=C (aromatic ring) | Stretching | researchgate.net |

| ~1450-1410 | C-H | Bending | researchgate.net |

| ~1380-1280 | C-O (of phenol/alcohol) | Stretching | researchgate.net |

| ~1100-1020 | C-O-C (glycosidic bond) | Stretching | researchgate.net |

| ~590 | Aromatic rings | Bending | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure and is invaluable for unambiguous identification. While full structural elucidation using 1D (¹H, ¹³C) and 2D NMR is standard for purified compounds, NMR is also a powerful tool in metabolomics. rsc.org A study investigating the metabolic effects of cyanidin-3-O-galactoside (referred to as BBM) in aged mice utilized ¹H NMR to analyze plasma and brain tissue. nih.govmdpi.com This approach allowed for the identification and quantification of changes in endogenous metabolites, such as choline (B1196258), lactate, and taurine (B1682933), following dietary supplementation. nih.govmdpi.com This demonstrates the utility of NMR in profiling the metabolic impact of the compound in a biological system without the need for labeled tracers. nih.govmdpi.com

In Vitro Cellular Models for Mechanistic Investigations

A variety of human and animal cell lines are used to investigate the molecular mechanisms underlying the biological effects of cyanidin 3-O-galactoside and related anthocyanins.

HepG2 and Hepatocarcinoma Cells: Human hepatocarcinoma (HepG2) cells are a widely used model for studying liver function and metabolism. Research on the structurally similar cyanidin-3-O-glucoside (C3G) has shown that it can regulate fatty acid metabolism in HepG2 cells by activating the AMP-activated protein kinase (AMPK) pathway, which suggests a potential role in managing nonalcoholic fatty liver disease. nih.govnih.gov

C2C12 Myotubes: These mouse myoblast cells are differentiated into myotubes to model skeletal muscle. They are used to study glucose uptake and metabolism.

3T3-L1 Adipocytes: These mouse preadipocyte cells can be differentiated into mature adipocytes to study adipogenesis (fat cell formation) and lipid metabolism. An in vitro study using 3T3-L1 cells demonstrated that an Aronia melanocarpa extract enriched with cyanidin-3-O-galactoside inhibited adipogenesis. mdpi.com

Caco-2 Cells: Human colorectal adenocarcinoma cells (Caco-2) are used as a model for the human intestinal barrier to study absorption and transport. Chokeberry juice, which is rich in cyanidin-3-O-galactoside, has been shown to inhibit the proliferation of Caco-2 cells. nih.gov

Pancreatic β-cells: These cells are responsible for producing insulin (B600854). While direct studies on cyanidin 3-O-galactoside are limited, research on C3G has shown it can protect pancreatic β-cells from apoptosis induced by oxidative stress.

Lymphocytes: These immune cells are used to study immunomodulatory and cytoprotective effects. Purified cyanidin 3-O-galactoside has been shown to protect human lymphocytes from peroxide-induced damage by reducing cell necrosis and apoptosis. nih.gov

Table 3: Summary of In Vitro Research Findings

| Cell Line | Compound Tested | Observed Effect | Reference |

|---|---|---|---|

| HepG2 | Cyanidin-3-O-glucoside (C3G) | Regulates hepatic lipid homeostasis via AMPK pathway | nih.govnih.gov |

| 3T3-L1 Adipocytes | Cyanidin-3-O-galactoside-enriched extract | Inhibition of adipogenesis | mdpi.com |

| Caco-2 Cells | Chokeberry juice (rich in Cy3Gal) | Inhibition of cell proliferation | nih.gov |

| Lymphocytes | Cyanidin-3-O-galactoside (Cy3Gal) | Protection against oxidative damage, reduced necrosis and apoptosis | nih.gov |

Animal Models for Investigating Biological Effects and Metabolic Profiling

Aged Mice: Aging is associated with metabolic and cognitive decline. One study used aged mice to investigate the metabolomic changes in plasma and brain tissue following dietary supplementation with blueberry extracts and purified cyanidin-3-O-galactoside. nih.gov The results, analyzed by ¹H NMR, indicated that the supplement could alter the levels of key metabolites like choline and taurine in the plasma and brain, suggesting a potential impact on neurological function. nih.govmdpi.com

High-Fat/High-Sugar Diet Models: These models are used to induce obesity, insulin resistance, and other features of metabolic syndrome in rodents, mimicking aspects of an unhealthy Western diet. Several studies have used this model to test the efficacy of cyanidin-3-O-galactoside.

In one study, an Aronia melanocarpa extract enriched with cyanidin-3-O-galactoside was shown to attenuate weight gain and reduce white fat tissue mass in high-fat diet-induced obese mice. mdpi.comnih.gov The extract also suppressed the expression of genes involved in adipogenesis. mdpi.comnih.gov

Another study in high-fat diet-fed rats found that cyanidin-3-O-galactoside from Aronia melanocarpa could inhibit body weight gain, reduce serum lipids, and decrease levels of inflammatory markers. doaj.orgresearchgate.netfao.org The mechanism was linked to the activation of AMPK and modulation of inflammatory signaling pathways. doaj.org

Table 4: Summary of Animal Model Research Findings

| Animal Model | Compound/Extract Tested | Key Findings | Reference |

|---|---|---|---|

| Aged Mice | Cyanidin-3-O-galactoside (BBM) | Altered plasma and brain metabolic profiles (e.g., increased choline, decreased lactate) | nih.govmdpi.com |

| High-Fat Diet-Induced Obese Mice | Cyanidin-3-O-galactoside-enriched Aronia extract | Attenuated weight gain; reduced white fat mass; suppressed adipogenesis-related genes | mdpi.comnih.gov |

| High-Fat Diet-Fed Rats | Cyanidin-3-O-galactoside from Aronia | Inhibited weight gain; reduced serum lipids; decreased inflammatory markers (TNF-α, IL-6) | doaj.orgresearchgate.netfao.org |

Compound Reference Table

Proteomic and Gene Expression Analysis for Molecular Insights